1-[(4-Benzylphenoxy)methyl]-4-nitrobenzene
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Overview
Description
1-[(4-Benzylphenoxy)methyl]-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a benzyl group attached to a phenoxy group, further linked to a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Benzylphenoxy)methyl]-4-nitrobenzene typically involves multi-step organic reactionsThe phenoxy group can be introduced via a nucleophilic substitution reaction, where a suitable phenol reacts with a benzyl halide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Benzylphenoxy)methyl]-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 1-[(4-Benzylphenoxy)methyl]-4-aminobenzene.
Reduction: 1-[(4-Carboxyphenoxy)methyl]-4-nitrobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Benzylphenoxy)methyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-[(4-Benzylphenoxy)methyl]-4-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzyl and phenoxy groups can interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
1-[(4-Benzoylphenoxy)methyl]oxirane: Similar structure but with an oxirane ring instead of a nitro group.
1,4-Dimethylbenzene: Lacks the nitro and phenoxy groups, making it less reactive in certain chemical reactions.
This detailed overview provides a comprehensive understanding of 1-[(4-Benzylphenoxy)methyl]-4-nitrobenzene, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-benzyl-4-[(4-nitrophenyl)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-21(23)19-10-6-18(7-11-19)15-24-20-12-8-17(9-13-20)14-16-4-2-1-3-5-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRFAHXAWUXSDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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